1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core indole structure, followed by the introduction of the spiro and pyrrole moieties. The final steps involve the addition of the dimethylamino and propyl groups, as well as the hydroxy and benzoyl functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Shares structural similarities but differs in specific functional groups.
1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Another related compound with variations in the spiro and pyrrole moieties.
Uniqueness
The uniqueness of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C28H31N3O5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H31N3O5/c1-6-16-36-22-13-12-19(17-18(22)2)24(32)23-25(33)26(34)31(15-9-14-29(3)4)28(23)20-10-7-8-11-21(20)30(5)27(28)35/h6-8,10-13,17,32H,1,9,14-16H2,2-5H3/b24-23- |
InChI Key |
GILVUXIVOAACTH-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)O)OCC=C |
Origin of Product |
United States |
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